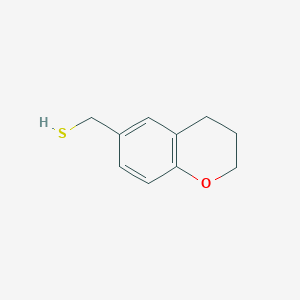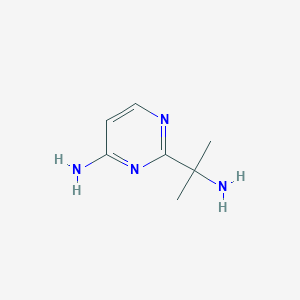
1,2-Dimethyl-piperidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-piperidine-4-thiol is a heterocyclic organic compound containing a piperidine ring substituted with two methyl groups at the 1 and 2 positions and a thiol group at the 4 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-piperidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts like cobalt, ruthenium, and nickel-based nanocatalysts are used to enhance the efficiency of the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to modify the piperidine ring.
Substitution: The methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Electrophiles such as alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified piperidine derivatives.
Substitution: Alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-piperidine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-piperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. This interaction can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure without the methyl and thiol substitutions.
1-Methyl-piperidine: Contains a single methyl group at the 1 position.
2-Methyl-piperidine: Contains a single methyl group at the 2 position.
4-Thiopyridine: Contains a thiol group at the 4 position but lacks the piperidine ring.
Uniqueness
1,2-Dimethyl-piperidine-4-thiol is unique due to the combination of its methyl and thiol substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
1,2-dimethylpiperidine-4-thiol |
InChI |
InChI=1S/C7H15NS/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
CABASSYDKPTEFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



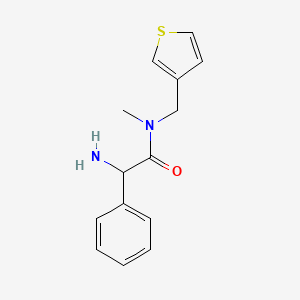
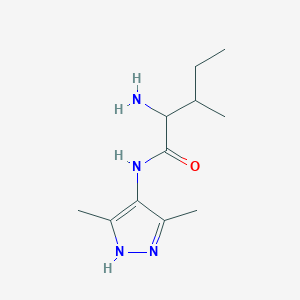

![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
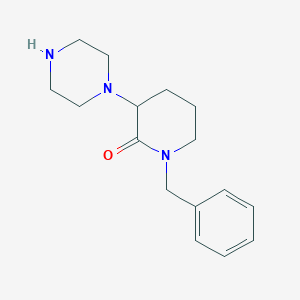
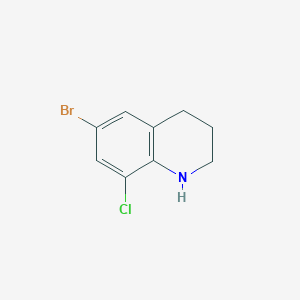
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)


